molecular formula C21H24N2O4 B250452 N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo: B250452
Peso molecular: 368.4 g/mol
Clave InChI: RWRBNRGMVMYAGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown great potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This binding inhibits the autophosphorylation of BTK and downstream signaling events, resulting in the inhibition of B-cell activation and proliferation. This compound also inhibits the activation of other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to the tissues, including the lymphoid organs. This compound has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or ion channels. This compound has been well-tolerated in preclinical and clinical studies, with no significant toxicities reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, this compound also has some limitations, including its irreversible binding to BTK, which may limit its use in certain applications, and its potential for drug-drug interactions.

Direcciones Futuras

There are several future directions for the development and application of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the combination of this compound with other targeted agents, such as PI3K inhibitors or checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of this compound as a therapeutic agent for other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the optimization of the synthesis and formulation of this compound may lead to the development of more potent and effective analogs.

Métodos De Síntesis

The synthesis of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multistep process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with propionyl chloride to form N-propionyl-4-aminoacetophenone. The next step involves the preparation of 4-bromoaniline, which is then coupled with N-propionyl-4-aminoacetophenone to form N-[4-(propionylamino)phenyl]-4-bromoacetophenone. The final step involves the coupling of N-[4-(propionylamino)phenyl]-4-bromoacetophenone with 4-(tetrahydro-2-furanylmethoxy)benzeneboronic acid to form this compound.

Aplicaciones Científicas De Investigación

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, this compound has demonstrated potent anti-tumor activity against CLL and NHL cell lines and primary patient samples. This compound has also been shown to inhibit B-cell activation and proliferation, induce apoptosis, and disrupt the tumor microenvironment. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

Propiedades

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

4-(oxolan-2-ylmethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-7-9-17(10-8-16)23-21(25)15-5-11-18(12-6-15)27-14-19-4-3-13-26-19/h5-12,19H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

Clave InChI

RWRBNRGMVMYAGS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.